molecular formula C19H16N4O3 B172938 (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone CAS No. 168626-71-9

(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone

Cat. No. B172938
M. Wt: 348.4 g/mol
InChI Key: GKKPPENORPTEJV-UHFFFAOYSA-N
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Description

Benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives are members of an essential class of heterocycles that have gained significant attention owing to their broad spectrum of important bioactivities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .


Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .


Molecular Structure Analysis

The structures of all target compounds were characterized by FT-IR, 1H NMR, 13C NMR, and EI-MS . The structure of compound 4n was further determined by the single crystal X-ray diffraction .


Chemical Reactions Analysis

The syntheses of benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives have attracted much attention . A careful literature survey revealed many reports on the designs of heteroannulation reactions of 2-aminobenzothiazoles with α-bromoketones in organic solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques such as FT-IR, 1H NMR, 13C NMR, and EI-MS .

Scientific Research Applications

Antifungal Activity

  • Scientific Field : Biochemistry and Agriculture
  • Summary of Application : Compounds bearing benzo[4,5]imidazo[1,2-d][1,2,4]triazine have been synthesized and tested for their antifungal activity . These compounds could be considered as a new leading structure in searching for novel agricultural fungicides .
  • Methods of Application : The compounds were synthesized via intermediates 2-(halogenated alkyl)-1H-benzo[d]imidazoles and 2-((1-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles . The structures of all target compounds were characterized by FT-IR, 1H NMR, 13C NMR, and EI-MS .
  • Results or Outcomes : The bioassay results demonstrated that most of the title compounds exhibited obvious fungicidal activities at 50 μg/mL .

Synthesis of New Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : The reactions of 4-methyl- and (RS)-4,6-dimethyl-2-phenyl-5,6-dihydrobenzo[4’,5’]imidazo-[2’,1’:6,1]pyrido[2,3-d]pyrimidines and 4-methyl-5,6-dihydrobenzo[4’,5’]imidazo[2’,1:6,l]pyrido[2,3-d]pyrimidin-2-ol with aromatic and heterocyclic aldehydes under various experimental conditions were studied .
  • Methods of Application : The reaction with aldehydes upon boiling in acetic anhydride involves exclusively the 6-methylene group in the a-position to the benzimidazole fragment of the tetracycle and is accompanied by a 1,3-prototropic shift, which results in the formation of 6-aryl (hetaryl)methyl-4-methyl derivatives . The 4-methyl group in the substituted 2-phenyl(hydroxy)derivatives of 5,6-dihydrobenzo[4’,5’]imidazo[2’,1’:6,1]pyrido[2,3-d]pyrimidines reacts with aldehydes only under fusion conditions in the presence of ZnCl2 .
  • Results or Outcomes : The structure of the synthesized compounds was confirmed by one- and two-dimensional (NOESY) 1H NMR spectroscopy and XRD analysis .

Antifungal Activity of Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives

  • Scientific Field : Biochemistry and Agriculture
  • Summary of Application : A series of novel fused heterocyclic compounds bearing benzo[4,5]imidazo[1,2-d][1,2,4]triazine were designed and tested for their antifungal activity . These compounds could be considered as a new leading structure in searching for novel agricultural fungicides .
  • Methods of Application : The compounds were synthesized via intermediates 2-(halogenated alkyl)-1H-benzo[d]imidazoles and 2-((1-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles . The structures of all target compounds were characterized by FT-IR, 1H NMR, 13C NMR, and EI-MS .
  • Results or Outcomes : The bioassay results demonstrated that most of the title compounds exhibited obvious fungicidal activities at 50 μg/mL .

Synthesis of New Derivatives of Benzo[4’,5’]imidazo[2’,1’:6,1]pyrido[2,3-d]pyrimidine

  • Scientific Field : Organic Chemistry
  • Summary of Application : The reactions of 4-methyl- and (RS)-4,6-dimethyl-2-phenyl-5,6-dihydrobenzo[4’,5’]imidazo-[2’,1’:6,1]pyrido[2,3-d]pyrimidines and 4-methyl-5,6-dihydrobenzo[4’,5’]imidazo[2’,1:6,l]pyrido[2,3-d]pyrimidin-2-ol with aromatic and heterocyclic aldehydes under various experimental conditions were studied .
  • Methods of Application : The reaction with aldehydes upon boiling in acetic anhydride involves exclusively the 6-methylene group in the a-position to the benzimidazole fragment of the tetracycle and is accompanied by a 1,3-prototropic shift, which results in the formation of 6-aryl (hetaryl)methyl-4-methyl derivatives . The 4-methyl group in the substituted 2-phenyl(hydroxy)derivatives of 5,6-dihydrobenzo[4’,5’]imidazo[2’,1’:6,1]pyrido[2,3-d]pyrimidines reacts with aldehydes only under fusion conditions in the presence of ZnCl2 .
  • Results or Outcomes : The structure of the synthesized compounds was confirmed by one- and two-dimensional (NOESY) 1H NMR spectroscopy and XRD analysis .

Antifungal Activity of Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives

  • Scientific Field : Biochemistry and Agriculture
  • Summary of Application : A series of novel fused heterocyclic compounds bearing benzo[4,5]imidazo[1,2-d][1,2,4]triazine were designed and conveniently synthesized . These compounds exhibited obvious fungicidal activities at 50 μg/mL .
  • Methods of Application : The compounds were synthesized via intermediates 2-(halogenated alkyl)-1H-benzo[d]imidazoles and 2-((1-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles . The structures of all target compounds were characterized by FT-IR, 1H NMR, 13C NMR, and EI-MS .
  • Results or Outcomes : The bioassay results demonstrated that most of the title compounds exhibited obvious fungicidal activities at 50 μg/mL .

Synthesis of New Derivatives of Benzo[4’,5’]imidazo[2’,1’:6,1]pyrido[2,3-d]pyrimidine

  • Scientific Field : Organic Chemistry
  • Summary of Application : The reactions of 4-methyl- and (RS)-4,6-dimethyl-2-phenyl-5,6-dihydrobenzo[4’,5’]imidazo-[2’,1’:6,1]pyrido[2,3-d]pyrimidines and 4-methyl-5,6-dihydrobenzo[4’,5’]imidazo[2’,1:6,l]pyrido[2,3-d]pyrimidin-2-ol with aromatic and heterocyclic aldehydes under various experimental conditions were studied .
  • Methods of Application : The reaction with aldehydes upon boiling in acetic anhydride involves exclusively the 6-methylene group in the a-position to the benzimidazole fragment of the tetracycle and is accompanied by a 1,3-prototropic shift, which results in the formation of 6-aryl (hetaryl)methyl-4-methyl derivatives . The 4-methyl group in the substituted 2-phenyl(hydroxy)derivatives of 5,6-dihydrobenzo[4’,5’]imidazo[2’,1’:6,1]pyrido[2,3-d]pyrimidines reacts with aldehydes only under fusion conditions in the presence of ZnCl2 .
  • Results or Outcomes : The structure of the synthesized compounds was confirmed by one- and two-dimensional (NOESY) 1H NMR spectroscopy and XRD analysis .

Future Directions

These compounds are attracting increasing attention in medicinal chemistry, drug design, and advanced materials due to their structural complexities . Their diverse heteroatoms can bind different locations of biological macromolecules, making them extremely important for studying cell biology and the treatment of diseases . This work indicated that benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives could be considered as a new leading structure in searching for novel agricultural fungicides .

properties

IUPAC Name

(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-12-20-16-10-11-22(17-5-3-2-4-15(17)18(16)21-12)19(24)13-6-8-14(9-7-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKPPENORPTEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464219
Record name (2-Methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(3H)-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone

CAS RN

168626-71-9
Record name (2-Methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(3H)-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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